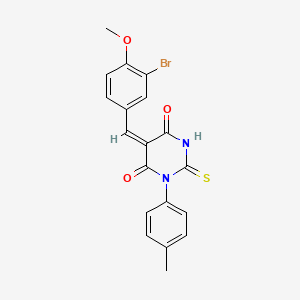![molecular formula C18H21F3N2O2 B4654035 N,N-diethyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4654035.png)
N,N-diethyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
説明
N,N-diethyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a synthetic compound that has been extensively researched for its potential applications in various scientific fields. This compound is commonly referred to as "ETI-811" and is known for its unique chemical structure that allows it to interact with specific receptors in the body.
科学的研究の応用
ETI-811 has been extensively researched for its potential applications in various scientific fields. One of the most promising areas of research is in the field of neuroscience, where the compound has been shown to interact with specific receptors in the brain. This interaction can lead to changes in neurotransmitter release and neuronal activity, which can have a significant impact on various neurological disorders, including anxiety, depression, and schizophrenia.
作用機序
The mechanism of action of ETI-811 is not fully understood, but it is believed to involve the modulation of specific receptors in the brain. The compound has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This binding can lead to changes in neurotransmitter release and neuronal activity, which can have a significant impact on various neurological disorders.
Biochemical and Physiological Effects
ETI-811 has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to increase dopamine and serotonin release in the brain, which can lead to changes in mood and behavior. Additionally, ETI-811 has been shown to reduce anxiety and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using ETI-811 in lab experiments is its high potency and specificity. The compound has a high affinity for specific receptors in the brain, which allows for precise modulation of neuronal activity. Additionally, the compound is highly pure and stable, which makes it easy to work with in a laboratory setting.
However, there are also some limitations to using ETI-811 in lab experiments. The compound is relatively expensive and requires specialized equipment and expertise to synthesize. Additionally, the compound has not been extensively tested in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on ETI-811. One area of research is in the development of new drugs that target specific receptors in the brain. ETI-811 could serve as a starting point for the development of new drugs that have similar chemical structures and biological activities.
Another area of research is in the development of new diagnostic tools for neurological disorders. ETI-811 could be used as a tool to study the effects of specific receptor modulators on neuronal activity and neurotransmitter release in the brain.
Finally, there is potential for ETI-811 to be used in the development of new treatments for neurological disorders. The compound has shown promise in animal studies for the treatment of anxiety, depression, and schizophrenia. Further research is needed to determine its potential clinical applications.
Conclusion
In conclusion, N,N-diethyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a synthetic compound that has potential applications in various scientific fields. The compound has a unique chemical structure that allows it to interact with specific receptors in the brain, which can lead to changes in neurotransmitter release and neuronal activity. While there are limitations to using ETI-811 in lab experiments, there is potential for the compound to be used in the development of new drugs, diagnostic tools, and treatments for neurological disorders.
特性
IUPAC Name |
N,N-diethyl-2-[7-ethyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-4-12-8-7-9-13-14(17(25)18(19,20)21)10-23(16(12)13)11-15(24)22(5-2)6-3/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHBPOGLPJAGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N(CC)CC)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653954.png)
![1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4653957.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4653969.png)

![2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4653991.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B4654004.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4654011.png)
![4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4654027.png)
![methyl 1-butyl-6-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4654028.png)
![1-(3-chlorophenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4654041.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4654050.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4654053.png)
![3-phenyl-N-[2,2,2-trifluoro-1-{[4-(trifluoromethoxy)phenyl]amino}-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4654058.png)